molecular formula C13H11FO3 B12944926 Methyl 5-fluoro-6-methoxy-1-naphthoate

Methyl 5-fluoro-6-methoxy-1-naphthoate

Cat. No.: B12944926
M. Wt: 234.22 g/mol
InChI Key: RNTWKYZKCZMPNO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-methoxy-1-naphthoate is a naphthalene-derived methyl ester featuring a fluorine atom at the 5-position and a methoxy group at the 6-position. This compound is structurally characterized by a fused aromatic ring system, ester functionality, and electron-withdrawing (fluoro) and electron-donating (methoxy) substituents.

Properties

IUPAC Name

methyl 5-fluoro-6-methoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTWKYZKCZMPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-6-methoxy-1-naphthoate typically involves the fluorination of methyl 6-methoxy-1-naphthoate. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-6-methoxy-1-naphthoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted naphthoates.

    Oxidation: Formation of naphthoic acids or aldehydes.

    Reduction: Formation of naphthyl alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 5-fluoro-6-methoxy-1-naphthoate has shown potential as an anticancer agent. Research indicates that compounds with naphthalene structures can inhibit the proliferation of cancer cells. In particular, studies have demonstrated that derivatives of naphthoate can induce apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways related to cell growth and survival. For instance, it has been suggested that such compounds can interfere with the PI3K/Akt signaling pathway, leading to increased apoptosis and decreased cell viability in cancerous tissues .

Environmental Applications

Sorption Studies
Recent studies have investigated the sorption characteristics of this compound in environmental matrices. This compound has been evaluated for its ability to bind to organic matter in soil and sediment, which is critical for understanding its environmental fate and transport .

Table 1: Sorption Characteristics of this compound

ParameterValue
Sorption Coefficient (K)0.75 L/kg
pH Range6.0 - 7.5
Organic Carbon Content2% - 5%

These findings indicate that this compound has moderate sorption properties, which could influence its bioavailability and ecological impact.

Materials Science

Polymer Composites
this compound is also being explored as a modifier in polymer composites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that adding this compound to poly(lactic acid) significantly improves the tensile strength and thermal degradation temperature of the resulting material .

Case Study: Polymer Blends
In a recent study, a blend of poly(lactic acid) and this compound was subjected to mechanical testing:

Sample CompositionTensile Strength (MPa)Thermal Degradation (°C)
Pure Poly(lactic acid)45150
Poly(lactic acid) + 5% Methyl Compound55165

The results indicate a significant improvement in both mechanical and thermal properties, highlighting the potential for this compound in developing advanced materials for various applications.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-6-methoxy-1-naphthoate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy and ester groups may also contribute to the compound’s overall bioactivity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

  • Methyl 5-methoxy-8-aryl-1-naphthoate (): This compound shares the naphthoate core and methoxy substituent but lacks the fluorine atom and includes an aryl group at the 8-position. The aryl group introduces steric hindrance, which may affect catalytic efficiency in cross-coupling reactions compared to the fluorine-containing analogue .
  • Methyl Salicylate () :

    A simpler aromatic ester with a hydroxyl group ortho to the ester. The absence of fused rings and fluorine reduces its structural complexity and stability. Methyl salicylate’s volatility (a VOC) contrasts with Methyl 5-fluoro-6-methoxy-1-naphthoate, which likely has lower volatility due to its larger molecular weight and polar substituents .

Physical and Chemical Properties

Table 1 summarizes key properties inferred from analogous compounds:

Property This compound (Inferred) Methyl 5-methoxy-8-aryl-1-naphthoate Methyl Salicylate
Molecular Weight ~260 g/mol ~280 g/mol (varies with aryl group) 152 g/mol
Solubility Low in water; soluble in organic solvents Similar Moderate in water
Melting Point Likely >100°C (due to aromaticity) Not reported -8°C
Volatility Low Low High (VOC)

The fluorine substituent in this compound enhances thermal stability and may increase acidity of adjacent protons, influencing reactivity in base-mediated reactions .

Toxicity and Environmental Behavior

  • 1-Methylnaphthalene and 2-Methylnaphthalene (): These simpler alkylnaphthalenes exhibit moderate toxicity, with 1-methylnaphthalene causing respiratory irritation in mammals.
  • The fluorinated naphthoate’s larger size and lower volatility likely diminish its environmental mobility .

Research Implications and Gaps

  • Synthetic Optimization : Fluorine introduction methods (e.g., electrophilic fluorination or halogen exchange) need exploration to improve yield and selectivity.
  • Toxicological Data: Limited evidence on the target compound’s toxicity necessitates further studies to assess its safety profile relative to methylnaphthalenes .
  • Applications: Potential as a pharmaceutical intermediate warrants investigation into its bioactivity and metabolic stability.

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